molecular formula C21H19N3 B11447413 5-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

5-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11447413
M. Wt: 313.4 g/mol
InChI Key: QTFNVJDNIBMCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is a complex organic compound with a unique structure that includes an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylimidazo[1,2-a]pyridine with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

5-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both phenyl and methyl groups.

Properties

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

5-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H19N3/c1-15-11-13-18(14-12-15)22-21-20(17-8-4-3-5-9-17)23-19-10-6-7-16(2)24(19)21/h3-14,22H,1-2H3

InChI Key

QTFNVJDNIBMCQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.